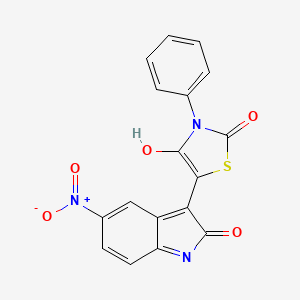
(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both an indole and a thiazolidinedione moiety, suggests it may have interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” typically involves the condensation of a 5-nitro-2-oxoindoline derivative with a thiazolidinedione derivative under specific reaction conditions. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
The compound “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The carbonyl groups in the thiazolidinedione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Reduction of the nitro group: Formation of the corresponding amino derivative.
Reduction of the carbonyl groups: Formation of the corresponding dihydroxy derivative.
Substitution reactions: Formation of nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds containing the thiazolidinedione moiety are often studied for their potential as anti-diabetic agents
Medicine
Medicinally, this compound may be investigated for its potential therapeutic effects. Thiazolidinediones are known for their role in modulating insulin sensitivity, and the presence of the indole moiety may enhance its biological activity.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” would depend on its specific biological target. Generally, thiazolidinediones act by binding to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The indole moiety may interact with other molecular targets, such as enzymes or receptors, to exert its effects.
類似化合物との比較
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Indole-3-carbinol: A compound containing the indole moiety, known for its anti-cancer properties.
Uniqueness
The uniqueness of “(5Z)-5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1,3-thiazolidine-2,4-dione” lies in its combination of both the indole and thiazolidinedione moieties
特性
IUPAC Name |
4-hydroxy-5-(5-nitro-2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5S/c21-15-13(11-8-10(20(24)25)6-7-12(11)18-15)14-16(22)19(17(23)26-14)9-4-2-1-3-5-9/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAUFSGOMQVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416666 |
Source


|
| Record name | AC1NSO41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5845-48-7 |
Source


|
| Record name | AC1NSO41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
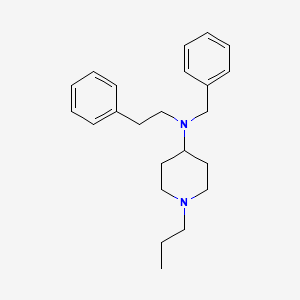
![2-[1-(1-Adamantyl)ethylamino]-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
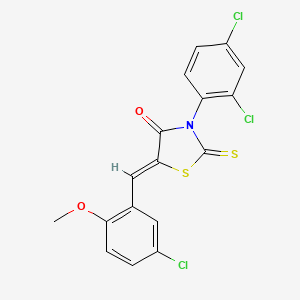
![2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5223467.png)
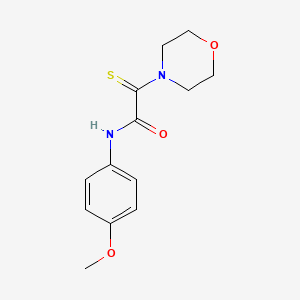
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
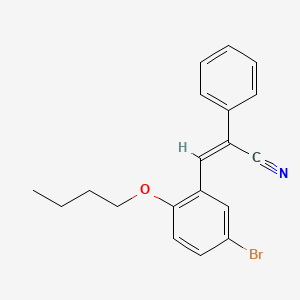
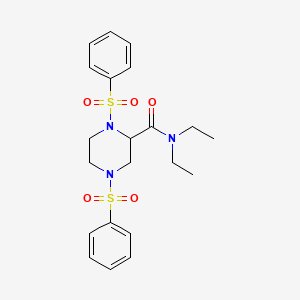
![2-[5-(3-Methylphenoxy)pentylamino]ethanol](/img/structure/B5223495.png)
![3-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5223499.png)
![METHYL 2-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B5223520.png)
![3-(4-METHOXYBENZAMIDO)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5223529.png)
